molecular formula C20H24N2O3 B2728969 methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate CAS No. 1203184-05-7

methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2728969
M. Wt: 340.423
InChI Key: QWUJEXOLVJEVEB-UHFFFAOYSA-N
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Description

Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Cyclopenta[b]indoles

Scientific Field

Organic Chemistry and Medicinal Chemistry

Application Summary

The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds. It is significant due to its prevalence in a large number of alkaloids with wide-ranging biological activities.

Methods of Application

Recent approaches for synthesizing cyclopenta[b]indoles involve metal-catalyzed methods. For instance, Pd(II)-catalyzed tandem cyclization of alkynones has been used to synthesize pentaleno[2,1-b]indoles .

Results Summary

These methods have led to the construction of tetracyclic indoles with high diastereoselectivity, contributing to the development of compounds with potential pharmacological applications .

Development of Cholesterol-Lowering Drugs

Scientific Field

Pharmacology

Application Summary

Cyclopenta[b]indole derivatives are explored for their cholesterol-lowering effects, similar to drugs like laropiprant.

Methods of Application

The synthesis of these compounds typically involves complex organic reactions, where the cyclopenta[b]indole core is functionalized with various substituents to enhance its biological activity .

Results Summary

The synthesized compounds have shown promise in preclinical models, indicating their potential as cholesterol-lowering agents .

Anti-fertility and Estrogenic Activity

Scientific Field

Endocrinology

Application Summary

Compounds like yuehchukene, which possess a cyclopenta[b]indole core, have been reported to exhibit anti-fertility and estrogenic activities.

Methods of Application

These compounds are synthesized and then tested in vivo on animal models to assess their biological activity and potential side effects .

Results Summary

The results have demonstrated significant activity in modulating fertility and estrogenic responses, suggesting their use in reproductive health management .

Antimicrobial and Insecticidal Applications

Scientific Field

Microbiology and Entomology

Application Summary

Cyclopenta[b]indole derivatives like paspaline have shown antimicrobial and insecticidal activities, making them candidates for agricultural and pharmaceutical applications.

Methods of Application

These compounds are synthesized using various organic reactions and then subjected to assays against a range of microbial and insect species to evaluate their efficacy .

Results Summary

The compounds have exhibited inhibitory effects on bacterial growth and insect survival, indicating their potential as antimicrobial and insecticidal agents .

Anti-inflammatory and Analgesic Effects

Scientific Field

Pharmacology and Therapeutics

Application Summary

The anti-inflammatory and analgesic properties of cyclopenta[b]indole derivatives are being investigated for the development of new therapeutic agents.

Methods of Application

Synthetic routes are employed to create derivatives that are then tested in animal models for their ability to reduce inflammation and pain .

Results Summary

Preliminary studies have shown positive results, with some derivatives reducing inflammation and pain in animal models, pointing towards their therapeutic potential .

Anticancer Activity

Scientific Field

Oncology

Application Summary

Certain cyclopenta[b]indole derivatives are studied for their anticancer properties, with the aim of developing novel chemotherapeutic agents.

Methods of Application

These compounds are synthesized and tested against various cancer cell lines in vitro to assess their cytotoxic effects .

Results Summary

Some derivatives have shown the ability to induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Synthesis

Application Summary

The compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs due to their broad range of chemical and biological properties.

Methods of Application

Synthetic routes often involve cyclization reactions and metal-catalyzed processes to construct the heterocyclic frameworks .

Results Summary

These synthetic approaches have led to the creation of diverse molecules with potential pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Neuroprotective Agents

Scientific Field

Neuropharmacology

Application Summary

Cyclopenta[b]indole derivatives are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Methods of Application

The derivatives are synthesized and tested in vitro and in vivo for their ability to protect neuronal cells against various types of damage .

Results Summary

Some derivatives have shown promising results in preclinical studies, indicating their potential as neuroprotective agents .

Modulators of Ion Channels

Scientific Field

Molecular Pharmacology

Application Summary

The compound is explored for its role in modulating ion channels, which are critical for various physiological processes.

Methods of Application

Derivatives are synthesized and assessed using electrophysiological techniques to determine their effects on ion channel activity .

Results Summary

Research has shown that certain derivatives can modulate ion channels, suggesting their use in disorders related to ion channel dysfunction .

Anti-Tuberculosis Agents

Scientific Field

Infectious Diseases

Application Summary

Given the structural similarity to bioactive indole derivatives, this compound is studied for its potential use in treating tuberculosis.

Methods of Application

The compound is tested against Mycobacterium tuberculosis strains to evaluate its efficacy as an anti-tuberculosis agent .

Results Summary

Initial tests have indicated that some derivatives possess activity against tuberculosis, warranting further investigation .

Agricultural Chemicals

Scientific Field

Agrochemistry

Application Summary

Cyclopenta[b]indole derivatives are evaluated for their use as agricultural chemicals, particularly as fungicides and insecticides.

Methods of Application

These compounds are synthesized and tested on various crops and pests to assess their safety and effectiveness .

Results Summary

Studies have shown that certain derivatives can protect crops from fungal infections and insect infestations without harming the plants .

Material Science Applications

Scientific Field

Material Science

Application Summary

The structural properties of cyclopenta[b]indole derivatives make them candidates for use in material science, particularly in organic electronics.

Methods of Application

Derivatives are incorporated into electronic devices and their electrical properties are measured to assess their suitability for use in organic semiconductors .

Results Summary

Some derivatives have demonstrated favorable electronic properties, indicating their potential application in the development of organic electronic materials .

properties

IUPAC Name

methyl 1-[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-20(24)14-9-11-21(12-10-14)19(23)13-22-17-7-3-2-5-15(17)16-6-4-8-18(16)22/h2-3,5,7,14H,4,6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJEXOLVJEVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN2C3=C(CCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate

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